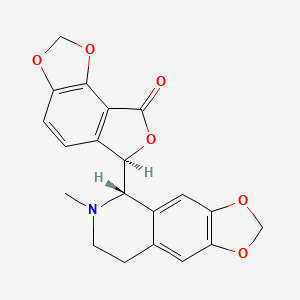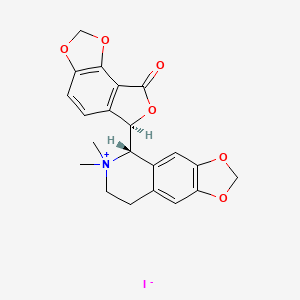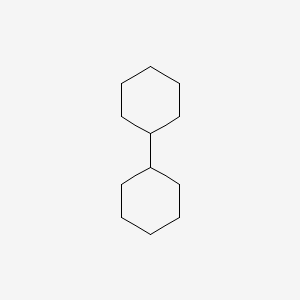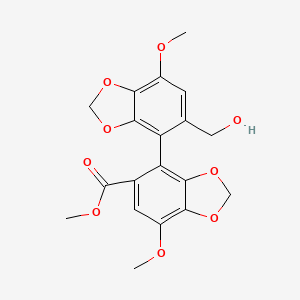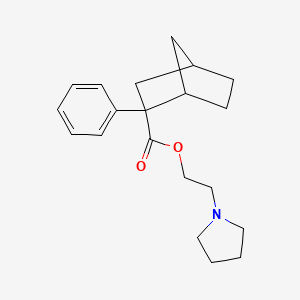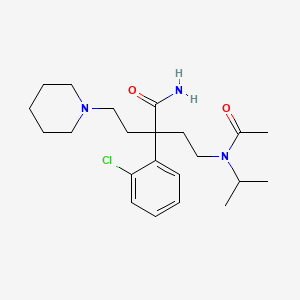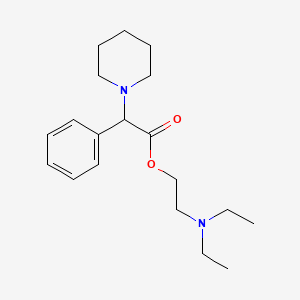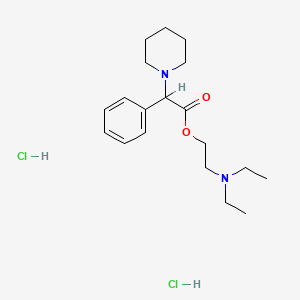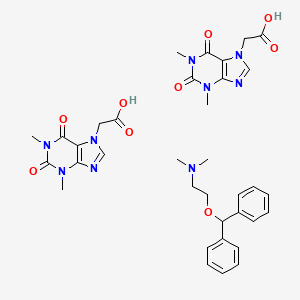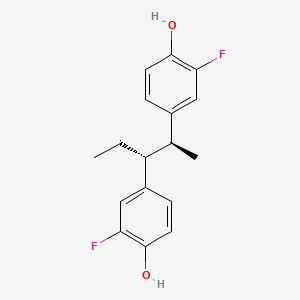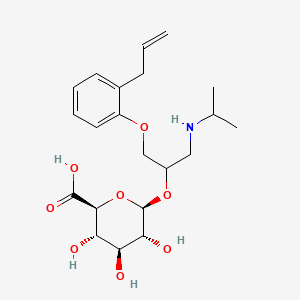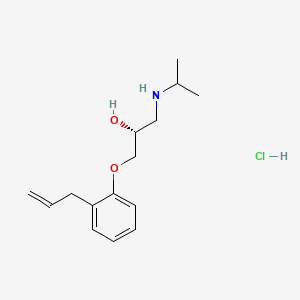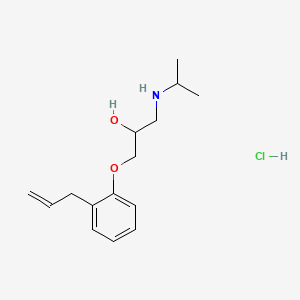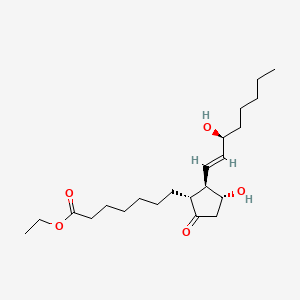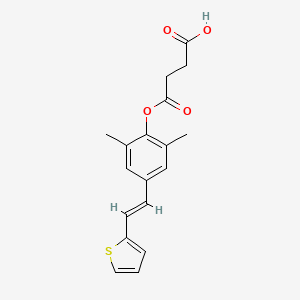
2,6-二甲基-4-(2-(2-噻吩基)乙烯基)苯基琥珀酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BI-L 357 is a prodrug of BL-L 226 and is a selective & orally active 5-lipoxygenase inhibitor.
科学研究应用
合成和衍生物形成
- 使用Stobbe缩合技术与噻吩酮和丁二酸二甲酯合成苯并噻吩衍生物,展示了该化合物在有机合成和衍生物形成中的实用性。这种方法主要产生半酯,可以进一步环化为苯并噻吩衍生物 (El-Rayyes, 1973)。
化学性质和反应
- 另一项研究探讨了Stobbe缩合,研究了(E)-3-甲氧羰基-4-(5'-甲基-2'-噻吩基)-丁-3-烯酸和α,β-双-(5-甲基噻吩基)-琥珀酸酐的环化反应,制备苯并噻吩衍生物。这项研究有助于我们了解类似琥珀酸酐化合物的化学性质和反应 (Abdel‐Wahhab & El-Rayyes, 1971)。
电化学行为
- 一项关于相关化合物的研究,涉及与乙酰丙酮等元素的缩合反应,为这些化合物的电化学行为提供了见解。这项研究对于理解2,6-二甲基-4-(2-(2-噻吩基)乙烯基)苯基琥珀酸酯衍生物的电子性质是相关的 (Domingo et al., 2000)。
光学性质
- 共轭N,N-二甲基和噻吩端基的2,5-(芳基乙炔基)噻吩寡聚物结构的合成和光学性质,与2,6-二甲基-4-(2-(2-噻吩基)乙烯基)苯基琥珀酸酯具有结构相似性,展示了在光电子学和光子学领域的潜在应用 (Rodríguez et al., 2004)。
荧光分子探针
- 在开发荧光分子探针的背景下,研究了与2,6-二甲基-4-(2-(2-噻吩基)乙烯基)苯基琥珀酸酯结构相关的二甲氨基衍生物,用于其溶剂致色性染料性质的研究。这些发现对于开发用于生物应用的超灵敏荧光分子探针是相关的 (Diwu et al., 1997)。
聚合催化剂
- 对镍(II)和钯(II)双亚胺配合物进行研究,这些配合物带有2,6-二苯基苯胺基团,用于烯烃聚合催化剂,揭示了类似结构化合物在催化和聚合科学领域的潜力 (Schmid et al., 2001)。
属性
CAS 编号 |
149539-02-6 |
|---|---|
产品名称 |
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate |
分子式 |
C18H18O4S |
分子量 |
330.4 g/mol |
IUPAC 名称 |
4-[2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18O4S/c1-12-10-14(5-6-15-4-3-9-23-15)11-13(2)18(12)22-17(21)8-7-16(19)20/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)/b6-5+ |
InChI 键 |
OIDYLVFJAIPWBI-AATRIKPKSA-N |
手性 SMILES |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2 |
规范 SMILES |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2 |
外观 |
Solid powder |
其他 CAS 编号 |
149539-02-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)-phenol succinate ester BI-L 357 BI-L-357 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



